Cas no 58841-70-6 (1,1'-Biphenyl,4-([1,1'-biphenyl]-4-yloxy)-)

1,1'-Biphenyl,4-([1,1'-biphenyl]-4-yloxy)- structure
58841-70-6 structure
Product Name:1,1'-Biphenyl,4-([1,1'-biphenyl]-4-yloxy)-
CAS No:58841-70-6
MF:C24H18O
MW:322.399126529694
CID:369634
PubChem ID:62141
Update Time:2025-04-19

1,1'-Biphenyl,4-([1,1'-biphenyl]-4-yloxy)- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,4-([1,1'-biphenyl]-4-yloxy)-
    • 1,1'-Biphenyl, 4,4''-oxybis-
    • 1-phenyl-4-(4-phenylphenoxy)benzene
    • 4,4''-Oxybis-1,1'-biphenyl
    • 28984-87-4
    • 58841-70-6
    • diphenyl-diphenyl ether
    • 1,1'-Biphenyl, oxybis-
    • DTXSID70207564
    • SCHEMBL3681820
    • 4,4''-Oxydi-1,1'-biphenyl
    • Inchi: 1S/C24H18O/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H
    • InChI Key: YFIYNWHZXYZPDZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)C1C=CC=CC=1)C1C=CC(=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 322.136
  • Monoisotopic Mass: 322.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2A^2
  • XLogP3: 6.7

Experimental Properties

  • Density: 1.109
  • Boiling Point: 477.5°Cat760mmHg
  • Flash Point: 243.7°C
  • Refractive Index: 1.618
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